[(1S,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride
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Description
“[(1S,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride” is a chemical compound . It is related to the family of tropane alkaloids, which are known for their wide array of interesting biological activities .
Synthesis Analysis
The synthesis of similar compounds has been a topic of research interest. The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has been prepared in a stereoselective manner . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Scientific Research Applications
The 8-azabicyclo[3.2.1]octane scaffold, which is similar to the structure of the compound you mentioned, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Therefore, it’s possible that your compound could have similar applications in the field of medicinal chemistry or drug discovery.
properties
IUPAC Name |
[(1S,5S,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-4-6-1-5-2-8-3-7(5)6;/h5-9H,1-4H2;1H/t5-,6+,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLYYXORKQCAHX-NLRFIBDTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2C1CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2[C@@H]1CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rac-[(1r,5r,6s)-3-azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride |
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